molecular formula C7H6BrN3 B1286571 7-Brom-1H-indazol-6-amin CAS No. 139502-26-4

7-Brom-1H-indazol-6-amin

Katalognummer B1286571
CAS-Nummer: 139502-26-4
Molekulargewicht: 212.05 g/mol
InChI-Schlüssel: YFKYXCQIJAASSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, 7-bromo-1H-indazol-6-amine, is a brominated indazole derivative. Indazoles are heterocyclic compounds that contain a pyrazole ring fused to a benzene ring. The bromine atom at the seventh position and an amino group at the sixth position are key functional groups that can influence the chemical reactivity and physical properties of the molecule. Although the provided papers do not directly discuss 7-bromo-1H-indazol-6-amine, they do provide insights into the synthesis, molecular structure, and reactivity of related heterocyclic compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions with various reagents and catalysts. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of an amino-triazinone with carbon disulfide and benzyl bromide in a water/pyridine mixture . Similarly, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis indicates the potential for halogenated compounds to undergo substitution reactions with amines . These examples suggest that the synthesis of 7-bromo-1H-indazol-6-amine could potentially be achieved through halogenation and subsequent amination reactions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by X-ray crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined by single-crystal X-ray diffraction, revealing a monoclinic space group . This information is valuable as it provides insights into the possible crystal structure of 7-bromo-1H-indazol-6-amine, which may also crystallize in a similar fashion due to the presence of the indazole core.

Chemical Reactions Analysis

The reactivity of brominated heterocyclic compounds can be inferred from the substitution reactions described in the papers. For instance, bromination of aminotriazolopyridines leads to brominated pyridines and triazolopyridines . This suggests that the bromine in 7-bromo-1H-indazol-6-amine could be reactive towards nucleophilic substitution reactions, potentially allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of extensive intermolecular hydrogen bonding and pi-pi stacking interactions in the crystal structure of related compounds suggests that 7-bromo-1H-indazol-6-amine may also exhibit similar properties, affecting its solubility, melting point, and stability. The density and molecular geometry, as determined by X-ray crystallography, are also important physical properties that can be related to the compound's behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Anwendungen

Indazol-Derivate, einschließlich 7-Brom-1H-indazol-6-amin, besitzen nachweislich signifikante entzündungshemmende Eigenschaften . So wurden beispielsweise 2,3-disubstituierte Tetrahydro-2H-indazole synthetisiert und in zwei verschiedenen experimentellen Modellen auf ihr in-vivo-Anti-Inflammatorik-Potenzial untersucht .

Antimikrobielle Anwendungen

Indazol-Derivate haben eine moderate bis hohe Aktivität gegen Testkulturen von Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. und Escherichia coli gezeigt . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.

Antikrebsanwendungen

This compound und andere Indazol-Derivate wurden auf ihre Antikrebseigenschaften untersucht . Die Derivate von Indazol haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen gezeigt .

Antiprotozoale Anwendungen

Indazol-Derivate haben eine antiprotozoale Aktivität gezeigt. So berichteten McFarland et al. über die Antikokzidiozid-Aktivitäten von 7-Brom-N-(2-Imidazolidinyliden)-1H-indazol-6-amin und anderen α2-Adrenozeptor-Agonisten gegen den Erreger Eimeria tenella .

Antihypertensive Anwendungen

Indazol-Derivate besitzen nachweislich antihypertensive Eigenschaften . Dies deutet darauf hin, dass this compound möglicherweise bei der Behandlung von Bluthochdruck eingesetzt werden könnte.

HIV-Behandlungsanwendungen

This compound ist ein heterocyclisches Fragment, das bei der Synthese von Lenacapavir verwendet wird, einem potenten Kapsid-Inhibitor zur Behandlung von HIV-1-Infektionen .

Safety and Hazards

While specific safety and hazards information for 7-bromo-1H-indazol-6-amine is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemische Analyse

Biochemical Properties

7-bromo-1H-indazol-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, 7-bromo-1H-indazol-6-amine interacts with proteins involved in cell signaling pathways, such as the Bcl2 family members and the p53/MDM2 pathway, which are critical for regulating apoptosis and cell cycle . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory and cancer-related conditions.

Cellular Effects

The effects of 7-bromo-1H-indazol-6-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-bromo-1H-indazol-6-amine has been shown to induce apoptosis in cancer cells by inhibiting the Bcl2 family proteins and activating the p53/MDM2 pathway . This leads to cell cycle arrest and programmed cell death, making it a potential candidate for anticancer therapy. Additionally, the compound’s interaction with COX-2 suggests its role in reducing inflammation at the cellular level .

Molecular Mechanism

At the molecular level, 7-bromo-1H-indazol-6-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, to inhibit or activate their functions. For example, the compound’s inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Similarly, its interaction with the p53/MDM2 pathway involves binding to the MDM2 protein, leading to the stabilization and activation of the p53 tumor suppressor protein . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and effects of 7-bromo-1H-indazol-6-amine over time in laboratory settings are critical for its application in research and therapy. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 7-bromo-1H-indazol-6-amine in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of COX-2 activity and continuous induction of apoptosis in cancer cells . These findings suggest that the compound can maintain its biochemical activity over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of 7-bromo-1H-indazol-6-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have shown that the compound’s anti-inflammatory and anticancer activities are dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

7-bromo-1H-indazol-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions, such as oxidation and conjugation . These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, 7-bromo-1H-indazol-6-amine may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 7-bromo-1H-indazol-6-amine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of 7-bromo-1H-indazol-6-amine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 7-bromo-1H-indazol-6-amine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . For example, the compound’s interaction with the p53/MDM2 pathway occurs primarily in the nucleus, where it stabilizes and activates the p53 protein . Similarly, its inhibition of COX-2 takes place in the cytoplasm, where the enzyme is localized . Understanding the subcellular localization of 7-bromo-1H-indazol-6-amine provides insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name

7-bromo-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKYXCQIJAASSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598306
Record name 7-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139502-26-4
Record name 7-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.